4-Nitro-2,2'-bipyridine

Electrochemistry Rhodium complexes Redox tuning

4-Nitro-2,2'-bipyridine (mnbpy) delivers a +440 mV positive shift in first reduction potential vs. unsubstituted bpy, plus a unique third reversible reduction at -1.62 V vs. Fc+/Fc inaccessible with bpy or chloro-bpy. pKa 3.75 confirms reduced Lewis basicity for stabilizing low-valent metal centers. The asymmetric mono-nitration creates an electronic gradient enabling directional electron transfer and site-differentiated reactivity. Select for electrocatalysis, photoredox, and cross-coupling requiring discrete redox tuning that symmetric or unsubstituted ligands cannot provide.

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
CAS No. 14162-93-7
Cat. No. B3238638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2,2'-bipyridine
CAS14162-93-7
Molecular FormulaC10H7N3O2
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H7N3O2/c14-13(15)8-4-6-12-10(7-8)9-3-1-2-5-11-9/h1-7H
InChIKeyCIFFKJLQHWQTIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-2,2'-bipyridine (CAS 14162-93-7): An Electron-Deficient Bipyridine Ligand for Precision Tuning of Metal Complex Redox Properties


4-Nitro-2,2'-bipyridine (CAS 14162-93-7), also designated mnbpy, is a mono-nitrated derivative of the widely used bidentate ligand 2,2'-bipyridine (bpy), with the molecular formula C10H7N3O2 and a molecular weight of 201.18 g/mol [1]. The nitro group is located at the 4-position of one pyridine ring, introducing a strong electron-withdrawing inductive effect that substantially modulates the electronic structure and Lewis basicity of the ligand relative to unsubstituted bpy [2]. This asymmetric substitution pattern creates a ligand platform that is less common than symmetrically disubstituted bipyridine variants but offers distinct advantages in redox tuning and electronic property engineering [3].

Why 4-Nitro-2,2'-bipyridine Cannot Be Replaced by Unsubstituted bpy, 4,4'-Dinitro-bpy, or 4,4'-Dimethyl-bpy in Redox-Sensitive Applications


Generic substitution among bipyridine ligands fails because the 4-position nitro substituent produces a discrete and non-linear perturbation of both ligand-centered reduction potentials and metal complex redox behavior. Unsubstituted bpy lacks the electron-withdrawing capacity required for accessing more positive reduction potentials, while the symmetric 4,4'-dinitro-bpy induces a cumulative electron-deficient effect that can render the ligand too electrophilic for certain metal coordination environments [1]. Conversely, electron-donating substituents such as methyl groups (4,4'-dimethyl-bpy) shift redox potentials in the opposite direction and increase ligand basicity [2]. The mono-nitrated 4-NO2-bpy occupies a unique intermediate electronic space—asymmetric substitution with a single strong -I/-M group—that enables precise, incremental tuning of metal complex redox properties without the full magnitude of electronic perturbation observed with disubstituted analogs. This asymmetric electronic profile is critical for applications where a single electron-withdrawing site provides sufficient LUMO stabilization while preserving a native bpy-like coordination environment on the unsubstituted ring [3].

Quantitative Evidence Differentiating 4-Nitro-2,2'-bipyridine from Closest Structural Analogs


First Reduction Potential of [Cp*Rh(mnbpy)Cl]+ Complex vs. Unsubstituted bpy and 4-Chloro-bpy Analogs

The [Cp*Rh(mnbpy)Cl]+ complex undergoes its first net-two-electron reduction at a potential approximately 440 mV more positive than that of the parent unsubstituted [Cp*Rh(bpy)Cl]+ complex [1]. The reduction potential hierarchy follows the expected electron-withdrawing capacity: [Cp*Rh(mnbpy)Cl]+ (most positive) > [Cp*Rh(mcbpy)Cl]+ > [Cp*Rh(bpy)Cl]+ (most negative). Electrochemical studies were conducted using cyclic voltammetry and spectroelectrochemistry with UV-visible detection to confirm the redox stoichiometry accessible to these platforms [1].

Electrochemistry Rhodium complexes Redox tuning

Basicity (pKa) of 4-Nitro-2,2'-bipyridine vs. Unsubstituted 2,2'-bipyridine

The pKa of 4-nitro-2,2'-bipyridine was experimentally measured as 3.75 ± 0.05 in 50% aqueous ethanol, representing a substantial reduction in basicity compared to unsubstituted 2,2'-bipyridine (pKa = 4.44 under identical conditions) [1]. This decrease in basicity directly correlates with the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the 4-position nitro group, which reduces electron density on the pyridine nitrogen atoms and consequently lowers the proton affinity of the ligand [1].

Coordination chemistry Ligand basicity Metal binding

UV-Vis Absorption and Redox Stoichiometry of [Cp*Rh(mnbpy)Cl]+ vs. [Cp*Rh(bpy)Cl]+

Spectroelectrochemical studies conducted with UV-visible detection confirm that the [Cp*Rh(mnbpy)Cl]+ complex undergoes a net-two-electron reduction at its first reduction event, and that the nitro-substituted ligand uniquely enables addition of a third electron at more negative potentials, which is not observed for the unsubstituted bpy complex or the 4-chloro-bpy (mcbpy) analog [1]. The spectroscopic changes accompanying these redox processes reveal distinct ligand-centered transitions attributable to the nitro group, confirming that the nitro substituent is the primary redox-active site for the additional reduction event [1].

Spectroelectrochemistry UV-Vis spectroscopy Redox stoichiometry

Crystal Structure Confirmation of Mono-Nitrated Substitution Pattern

Single-crystal X-ray diffraction studies of [Cp*Rh(mnbpy)Cl]+ and [Cp*Rh(mcbpy)Cl]+ complexes confirm the regioselective installation of single substituents (-NO2 and -Cl, respectively) on the bipyridyl ligands at the 4-position of one pyridine ring [1]. The asymmetric substitution pattern is unambiguously verified in the solid state, distinguishing mnbpy from symmetric disubstituted bipyridine ligands (e.g., 4,4'-dinitro-bpy, 4,4'-dimethyl-bpy) and from the unsubstituted parent bpy. Cambridge Structural Database entry CCDC 660844 provides the experimental crystal structure determination for related nitro-substituted bipyridine platinum complexes [2].

X-ray crystallography Coordination geometry Structural confirmation

Regioselective Three-Step Synthesis of 4-Nitro-2,2'-bipyridine via N-Oxidation/Deoxygenation Route

The synthesis of 4-nitro-2,2'-bipyridine can be achieved via a three-step route involving N-oxidation of 2,2'-bipyridine, regioselective mononitration of the N,N'-dioxide intermediate, and subsequent deoxygenation to yield the mono-nitrated product [1]. This route ensures selective replacement of a single hydrogen atom with a nitro group at the 4-position of one pyridine ring, avoiding the formation of dinitrated byproducts and positional isomers that plague direct nitration approaches. Reaction progress at each synthetic step was characterized by proton nuclear magnetic resonance (1H NMR) spectroscopy [1].

Ligand synthesis Regioselective nitration Synthetic methodology

Excited-State Emission Quenching of [Ru(mnbpy)3]2+ vs. [Ru(bpy)3]2+

The tris(4-nitro-2,2'-bipyridine)ruthenium(II) complex exhibits complete emission quenching at both room temperature and 77 K in frozen solutions, whereas tris(2,2'-bipyridine)ruthenium(II) [Ru(bpy)3]2+ is strongly emissive under these conditions [1]. The quenching is attributed to the electron-withdrawing nitro group lowering the energy of the ligand-centered LUMO, facilitating rapid non-radiative decay of the metal-to-ligand charge-transfer (MLCT) excited state. The observed quenching rate constant trend for oxidative quenching follows the order Ru(bpy) < Ru(dmbpy) > Ru(mnbpy), indicating distinct excited-state dynamics for the nitro-substituted complex [2].

Photophysics Ruthenium complexes Excited-state quenching

Procurement-Relevant Application Scenarios for 4-Nitro-2,2'-bipyridine Based on Differentiated Evidence


Electrocatalyst Development Requiring Ligand-Based Multi-Electron Storage

Research groups developing molecular electrocatalysts for multi-electron transformations (e.g., CO2 reduction to CO or formate, proton reduction to H2, organic electrosynthesis) should prioritize 4-nitro-2,2'-bipyridine over unsubstituted bpy or 4-chloro-bpy. The [Cp*Rh(mnbpy)Cl]+ complex demonstrates a first reduction potential shifted approximately 440 mV positive relative to the bpy analog and uniquely enables a third chemically reversible reduction at -1.62 V vs. Fc+/Fc, providing one additional redox state not accessible with bpy or mcbpy ligands [1]. This expanded redox capacity directly supports multi-electron catalytic cycles where ligand participation in electron storage reduces the overpotential burden on the metal center.

Tuning Metal Complex Redox Potentials in Photoredox and Electrochemical Catalysis

For applications requiring precise modulation of metal complex reduction potentials—including nickel-catalyzed cross-coupling, photoredox catalysis, and dye-sensitized solar cells—4-nitro-2,2'-bipyridine offers a discrete electronic perturbation distinct from both unsubstituted bpy and electron-donating analogs such as 4,4'-dimethyl-bpy. The +440 mV positive shift in the first reduction potential of [Cp*Rh(mnbpy)Cl]+ versus the bpy analog [1] allows researchers to incrementally tune the operating potential of catalytic systems without resorting to disubstituted ligands that may introduce excessive electron deficiency or symmetry constraints.

Coordination Chemistry Studies Requiring Asymmetric Ligand Electronic Gradients

Investigators studying directional electron transfer, substrate binding orientation, or site-differentiated reactivity in coordination complexes should select 4-nitro-2,2'-bipyridine specifically for its asymmetric mono-substitution pattern. Single-crystal X-ray diffraction confirms the regioselective installation of a single nitro group at the 4-position of one pyridine ring [1], creating an electronic gradient across the bipyridine framework. This asymmetry is absent in symmetric 4,4'-disubstituted analogs and provides a controllable electronic bias that can influence metal-centered reactivity and substrate approach trajectories.

Ligand Basicity Modulation for Weak σ-Donor Coordination Environments

Researchers requiring a bipyridine ligand with significantly reduced Lewis basicity should procure 4-nitro-2,2'-bipyridine rather than unsubstituted bpy or electron-donating variants. The measured pKa of 3.75 ± 0.05 (compared to 4.44 for unsubstituted bpy under identical 50% aqueous ethanol conditions) [2] confirms the nitro group's substantial electron-withdrawing effect, which translates to weaker σ-donation to metal centers. This property is particularly relevant for stabilizing low-valent metal complexes, tuning catalytic activity in electron-rich metal environments, and designing complexes where reduced metal-ligand bond strength is mechanistically advantageous.

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